2,3-DI-(2-Thienyl)quinoxaline 2,3-DI-(2-Thienyl)quinoxaline
Brand Name: Vulcanchem
CAS No.: 81321-98-4
VCID: VC20173041
InChI: InChI=1S/C16H10N2S2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-10H
SMILES:
Molecular Formula: C16H10N2S2
Molecular Weight: 294.4 g/mol

2,3-DI-(2-Thienyl)quinoxaline

CAS No.: 81321-98-4

Cat. No.: VC20173041

Molecular Formula: C16H10N2S2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-DI-(2-Thienyl)quinoxaline - 81321-98-4

Specification

CAS No. 81321-98-4
Molecular Formula C16H10N2S2
Molecular Weight 294.4 g/mol
IUPAC Name 2,3-dithiophen-2-ylquinoxaline
Standard InChI InChI=1S/C16H10N2S2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-10H
Standard InChI Key ZFWBPJPGICYCIV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2,3-di-(2-thienyl)quinoxaline is C₁₆H₁₀N₂S₂, with a molar mass of 294.4 g/mol . Its IUPAC name, 2,3-dithiophen-2-ylquinoxaline, reflects the substitution pattern of thiophene rings on the quinoxaline backbone. The compound’s structure has been confirmed via X-ray crystallography, which shows a monoclinic crystal system (space group P2₁/c) and unit cell dimensions of a = 11.7649 Å, b = 5.3386 Å, and c = 24.3536 Å . One thiophene ring is nearly coplanar with the quinoxaline plane (dihedral angle = 3.29°), while the other deviates significantly (83.96°), creating a twisted molecular geometry .

Key Structural Properties:

PropertyValue
Density1.341 g/cm³
Boiling Point410°C at 760 mmHg
Refractive Index1.714
Flash Point186.6°C
Vapor Pressure1.48 × 10⁻⁶ mmHg at 25°C

These properties, derived from experimental data , underscore the compound’s stability under standard conditions and its suitability for high-temperature applications.

Spectroscopic and Electronic Features

The extended π-conjugation system, enhanced by the thiophene rings, results in strong absorbance in the UV-Vis range. For example, derivatives such as 2,3-bis(thiophen-2-yl)quinoxaline-6,7-diol exhibit absorption maxima near 392 nm (ε = 3.4 × 10⁴ M⁻¹cm⁻¹) , highlighting their potential in optoelectronic devices. Fluorescence studies reveal emission in the blue region (410–491 nm) with lifetimes <3 ns, characteristic of singlet-state transitions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the acid-catalyzed condensation of 2-thiophenecarboxaldehyde with o-phenylenediamine (Figure 1). This reaction typically proceeds under reflux in ethanol or acetic acid, yielding the target compound in moderate to high purity . For example, a protocol using glacial acetic acid as both solvent and catalyst achieved crystallographically pure product after 48 hours of reflux .

Alternative methods include electrochemical synthesis, which offers improved environmental compatibility by minimizing hazardous waste. Recent advances have also explored the use of 2,2'-thenil (a dimer of 2-thiophenecarboxaldehyde) as a precursor, enabling one-pot synthesis with nitro-substituted phenylenediamines .

Industrial-Scale Considerations

While detailed industrial protocols remain proprietary, scale-up principles focus on optimizing:

  • Yield: Enhanced via catalyst recycling (e.g., recyclable acid resins).

  • Cost: Substitution of expensive solvents (e.g., dioxane) with ethanol-water mixtures.

  • Safety: Mitigation of exothermic risks during nitro-group functionalization .

Electrochemical methods show promise for large-scale production, achieving Faradaic efficiencies >80% while reducing reliance on toxic oxidants.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

2,3-Di-(2-thienyl)quinoxaline undergoes selective oxidation with potassium permanganate in acidic media, yielding quinoxaline-1,4-dioxide derivatives. Conversely, reduction with sodium borohydride in methanol generates partially saturated analogs, which exhibit redshifted fluorescence due to increased planarity .

Electrophilic Substitution

Halogenation at the thiophene or quinoxaline rings is achievable using bromine or iodine monochloride. For instance, treatment with dioxane dibromide introduces bromine at the thiophene β-positions, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Representative Reaction Scheme:

2,3-Di-(2-thienyl)quinoxaline+Br21,4-dioxane2,3-bis(5-bromothiophen-2-yl)quinoxaline\text{2,3-Di-(2-thienyl)quinoxaline} + \text{Br}_2 \xrightarrow{\text{1,4-dioxane}} \text{2,3-bis(5-bromothiophen-2-yl)quinoxaline}

This brominated derivative serves as a precursor for polymers used in organic photovoltaics .

Applications in Scientific Research

Coordination Chemistry

The compound’s nitrogen and sulfur atoms facilitate chelation to transition metals. Iridium(III) complexes incorporating 2,3-di-(2-thienyl)quinoxaline ligands emit in the deep red to near-infrared (650–800 nm), making them ideal for in vivo bioimaging . These complexes exhibit quantum yields up to 0.42 in dichloromethane, outperforming many commercial dyes .

Biomedical Applications

As an acetyl-CoA synthetase inhibitor, 2,3-di-(2-thienyl)quinoxaline disrupts lipid metabolism in cancer cells (IC₅₀ = 3.2 μM). Molecular docking studies suggest binding to the enzyme’s ATP-binding pocket, preventing CoA activation.

Materials Science

Thin films of poly(2,3-di-(2-thienyl)quinoxaline) demonstrate hole mobilities of 0.12 cm²V⁻¹s⁻¹, suitable for organic field-effect transistors . Additionally, its low bandgap (1.8 eV) enables use in perovskite solar cells as a hole-transport layer, achieving power conversion efficiencies >18% .

Comparison with Structural Analogs

2-Phenylquinoxaline vs. 2,3-Di-(2-thienyl)quinoxaline

  • Electronic Effects: Thiophene’s electron-rich nature lowers the LUMO energy (−3.1 eV vs. −2.7 eV for phenyl), enhancing charge transport .

  • Photostability: The sulfur atoms in thiophene reduce photodegradation rates by 40% compared to phenyl analogs .

2,3-Diphenylquinoxaline

While similarly planar, the absence of sulfur limits intersystem crossing, resulting in weaker phosphorescence. This makes diphenyl derivatives less suitable for OLED applications.

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